

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine chemical properties

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Compound of Interest

Compound Name: 6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine

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6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine is a bicyclic heterocyclic amine. Its chemical structure features a saturated pyrrolidine ring fused to a piperidine ring, with a benzyl group attached to the nitrogen atom at position 6. This compound is of significant interest in medicinal chemistry and pharmaceutical development, primarily serving as a key chiral intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin.^[1] The stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of its chemical properties, synthesis, and analytical characterization based on available scientific literature and patent filings.

Chemical and Physical Properties

Experimentally determined physicochemical data for **6-Benzyloctahydro-1H-pyrrolo[3,4-b]pyridine** is scarce in publicly available literature. Most of the available quantitative data pertains to its precursors or is computationally predicted.

Table 1: Physicochemical Properties of **6-Benzyl-octahydro-1H-pyrrolo[3,4-b]pyridine** and Related Compounds

Property	Value	Compound/Stereoisomer	Source
Molecular Formula	C ₁₄ H ₂₀ N ₂	(4aS,7aS)-isomer	[2]
Molecular Weight	216.32 g/mol	(4aS,7aS)-isomer	[3]
Boiling Point (Predicted)	322.2 ± 17.0 °C	Dihydrochloride salt	[4]
pKa (Predicted)	10.99 ± 0.20	Dihydrochloride salt	[4]
Density (Predicted)	1.049 ± 0.06 g/cm ³	Dihydrochloride salt	[4]
Melting Point	191-193 °C	6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(2H,6H)-dione (precursor)	

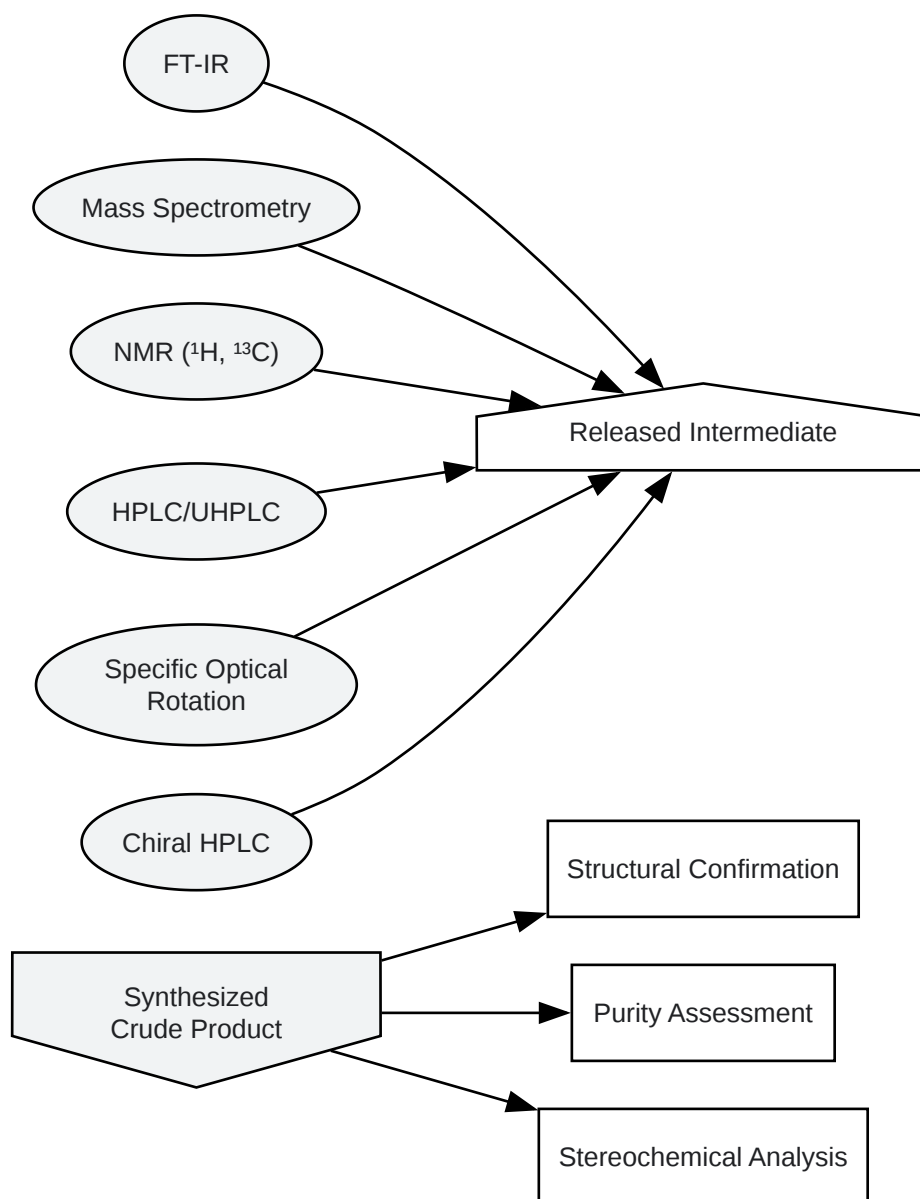
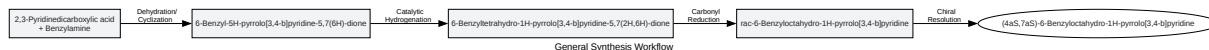
Computed Properties for (4aS-cis-)-6-benzyl-octahydropyrrolo(3.4-b)pyridine

Property	Value	Source
XLogP3	1.9	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	2	[3]
Rotatable Bond Count	2	[3]
Exact Mass	216.162648646 Da	[3]
Monoisotopic Mass	216.162648646 Da	[3]
Topological Polar Surface Area	15.3 Å ²	[3]
Heavy Atom Count	16	[3]

Synthesis and Experimental Protocols

The synthesis of **6-Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine**, particularly the (4aS,7aS)-stereoisomer, is a multi-step process that has been extensively described in patent literature due to its industrial importance. The general synthetic strategy involves the formation of a dione precursor followed by a two-fold reduction.

Logical Workflow for the Synthesis of (4aS,7aS)-**6-Benzyl octahydro-1H-pyrrolo[3,4-b]pyridine**



Analytical Workflow for Intermediate Release

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